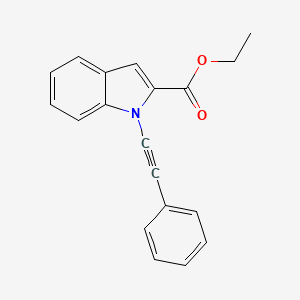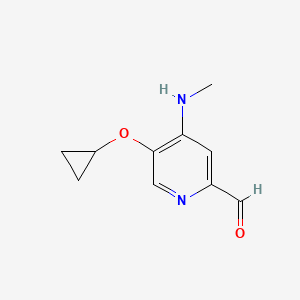![molecular formula C13H9Cl2NO2 B14813019 4-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14813019.png)
4-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3,4-dichlorophenyl)imino]methyl}-1,2-benzenediol is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to an imino-methyl linkage, which is further connected to a benzenediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,4-dichlorophenyl)imino]methyl}-1,2-benzenediol typically involves the condensation reaction between 3,4-dichloroaniline and 1,2-benzenediol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-{[(3,4-dichlorophenyl)imino]methyl}-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-{[(3,4-dichlorophenyl)imino]methyl}-1,2-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3,4-dichlorophenyl)imino]methyl}-1,2-benzenediol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3,5-dichlorophenyl)imino]methyl}-1,2-benzenediol
- 4-{[(2,4-dichlorophenyl)imino]methyl}-1,2-benzenediol
Uniqueness
4-{[(3,4-dichlorophenyl)imino]methyl}-1,2-benzenediol is unique due to the specific positioning of the dichloro groups on the phenyl ring, which influences its reactivity and biological activity. This structural variation can result in different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H9Cl2NO2 |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-3-2-9(6-11(10)15)16-7-8-1-4-12(17)13(18)5-8/h1-7,17-18H |
InChI Key |
HFQBYKCWNUQDAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=NC2=CC(=C(C=C2)Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


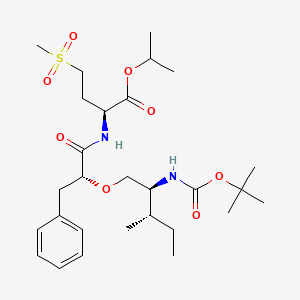

![tert-butyl (2S)-2-[(1S,2R)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14812955.png)
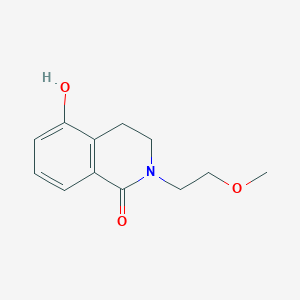
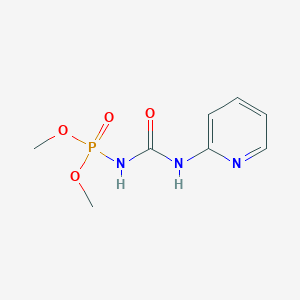

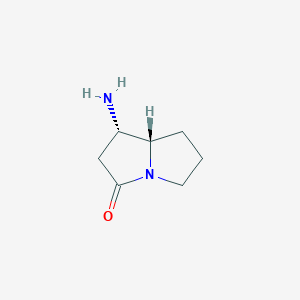

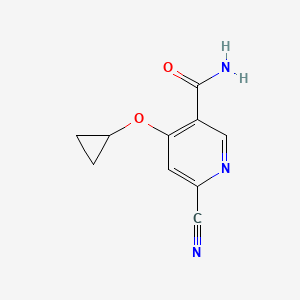
![N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)cyclopropanecarboxamide](/img/structure/B14812993.png)
![Methyl 4-oxo-4-{2-[4-oxo-4-(phenylamino)butanoyl]hydrazinyl}butanoate](/img/structure/B14812998.png)

